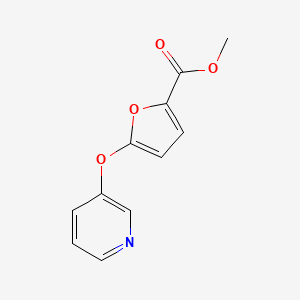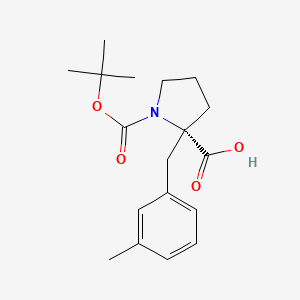
(S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
The compound “(S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “(S)-1-(tert-Butoxycarbonyl)” part refers to a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen of the pyrrolidine ring. The “2-(3-methylbenzyl)” part refers to a 3-methylbenzyl group attached to the second carbon of the pyrrolidine ring. The “pyrrolidine-2-carboxylic acid” part indicates that there is a carboxylic acid group (-COOH) also attached to the second carbon of the pyrrolidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the use of protecting groups. The BOC group is commonly used in organic synthesis to protect amines. The 3-methylbenzyl group could be introduced through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrrolidine ring, the BOC protecting group, the 3-methylbenzyl group, and the carboxylic acid group. The stereochemistry at the first carbon of the pyrrolidine ring is indicated by the “(S)” in the name, which means that the substituents on this carbon are arranged in a counterclockwise order when viewed from the direction such that the lowest priority group (usually hydrogen) is in the back .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reaction conditions and the reagents used. The BOC group can be removed under acidic conditions to reveal the amine. The carboxylic acid group can react with bases to form salts, with alcohols to form esters, or with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the carboxylic acid group would make it capable of forming hydrogen bonds, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
- The study of the crystal structure of related compounds, such as N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, reveals the specific conformation of the pyrrolidine ring and the interactions within the crystal, such as O—H⋯O, C—H⋯O, and C—H⋯F interactions, which contribute to the understanding of molecular arrangements and stability (Rajalakshmi et al., 2013).
Synthetic Methodology
- Investigations into the dimerization of tert-Butyloxycarbonyl-protected N-carboxanhydrides of amino acids in the presence of base to form pyrrolidine analogs have implications for the synthesis of complex organic molecules and the understanding of reaction mechanisms (Leban & Colson, 1996).
- The development of methods for the N-tert-butoxycarbonylation of amines using efficient and recyclable catalysts highlights advancements in the field of green chemistry and the synthesis of protected amines for further chemical transformations (Heydari et al., 2007).
Chemical Reactions and Properties
- Research on the oxidative transformations of aromatic compounds using tetrakis(pyridine)silver(II) peroxodisulfate as a reagent demonstrates the utility of specific reagents in facilitating diverse chemical reactions, including oxidation and decarboxylation, which are relevant to the synthesis of complex organic molecules (Firouzabadi et al., 1992).
- The study of condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles and anilides using di-tert-butyl dicarbonate (Boc2O) expands the toolkit for amide bond formation, a fundamental reaction in organic synthesis (Umehara et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[(3-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13-7-5-8-14(11-13)12-18(15(20)21)9-6-10-19(18)16(22)23-17(2,3)4/h5,7-8,11H,6,9-10,12H2,1-4H3,(H,20,21)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGTYSBIVWDRDS-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428019 | |
| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1217604-87-9 | |
| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



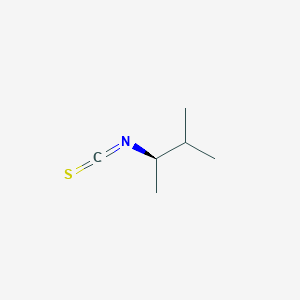
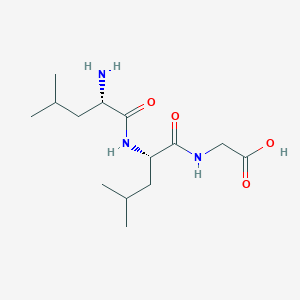
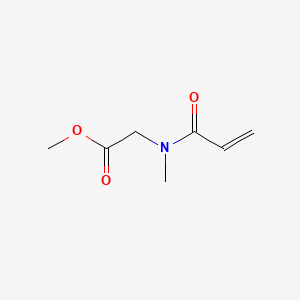
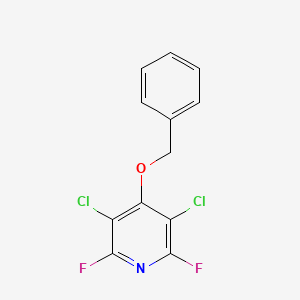
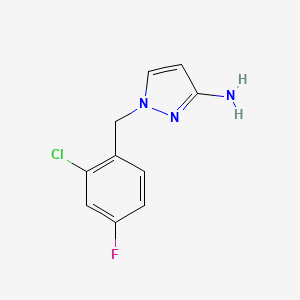
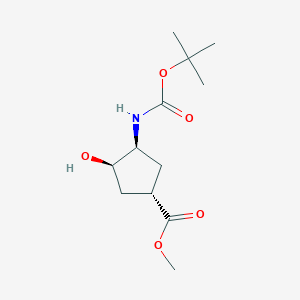
![11-Chlorodibenzo[b,f][1,4]oxazepine](/img/structure/B1599496.png)
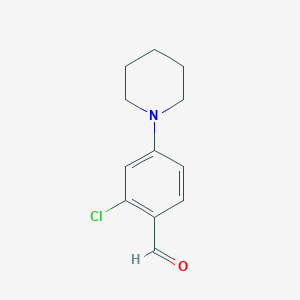
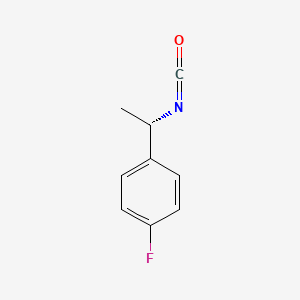
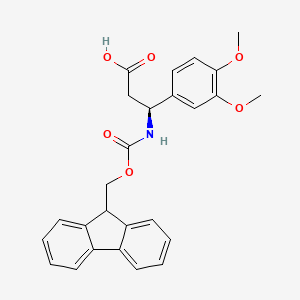
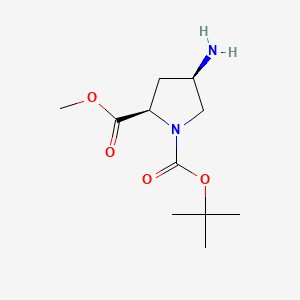
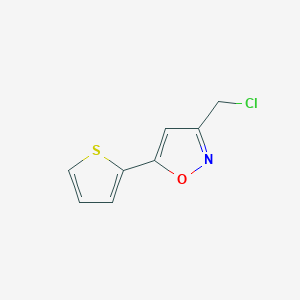
![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)
